5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine
Overview
Description
5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
The primary targets of 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are involved in cell proliferation .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDKs . This results in the disruption of the normal cell cycle and a halt in cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDKs , leading to a disruption in the cell cycle and a halt in cell proliferation . This makes the compound a potential candidate for the development of novel anticancer agents .
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth, differentiation, and survival . By inhibiting specific kinases within this pathway, this compound can alter gene expression patterns and metabolic activities, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular processes and functions, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit specific enzymes and alter cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism . These interactions can lead to changes in energy production and overall cellular metabolism, highlighting the compound’s potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential clinical applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate aminopyrazole derivatives with suitable chlorinated pyrimidine precursors. One common method involves the reaction of 5-amino-3-methylpyrazole with 2,4,6-trichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like DMF or DMSO, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrazolo[1,5-A]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antiviral drugs.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and as a molecular probe for investigating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-3-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dibromo-3-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dichloro-3-ethylpyrazolo[1,5-A]pyrimidine
Uniqueness
5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 5 and 7 enhances its reactivity towards nucleophiles, making it a versatile intermediate for the synthesis of various derivatives .
Properties
IUPAC Name |
5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-3-10-12-6(9)2-5(8)11-7(4)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZDPXWKNQJIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678356 | |
Record name | 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939979-43-8 | |
Record name | 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939979-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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